molecular formula C18H20N2O2 B2389412 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide CAS No. 2034618-39-6

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide

Cat. No.: B2389412
CAS No.: 2034618-39-6
M. Wt: 296.37
InChI Key: PXPWEQPYHBPXOK-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a synthetic isonicotinamide derivative characterized by a cyclopropylmethoxy group at the 2-position of the pyridine ring and an N-(1-phenylethyl)amide side chain. The cyclopropylmethoxy group may enhance metabolic stability and lipophilicity compared to simpler alkoxy substituents, while the phenylethyl side chain could influence target binding or solubility.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWEQPYHBPXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide typically involves the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate reagent such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the 1-phenylethyl group: This step involves the reaction of 1-phenylethylamine with isonicotinic acid or its derivatives under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final assembly: The cyclopropylmethoxy group is then attached to the intermediate product from the previous step through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different alkoxy or alkyl groups replacing the cyclopropylmethoxy group.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes several isonicotinamide derivatives synthesized via hydrazide coupling reactions. While none directly match the target compound, structural and functional comparisons can be drawn:

Key Structural Differences

Feature Target Compound Analogs (e.g., Compounds 1–4)
Pyridine Substituent 2-Cyclopropylmethoxy No pyridine substituents (unmodified isonicotinamide core)
Amide Side Chain N-(1-Phenylethyl) Hydrazineyl-linked aryl groups (e.g., 4-trifluoromethylphenyl, 3-chlorophenyl)
Additional Modifications None Methylthio or chlorophenyl groups on side chains

Physicochemical Properties

  • Melting Points : analogs range from white/brown solids with unspecified melting points. The target’s cyclopropylmethoxy group could increase melting point due to rigidity, while the phenylethyl side chain might reduce crystallinity.

Spectroscopic Data

While the target compound’s spectral data are unavailable, analogs in show characteristic IR peaks for amide C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹), as well as NMR signals for aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ 1.3–1.5 ppm for CF₃) . The target’s phenylethyl group would produce distinct aromatic signals (δ 7.2–7.4 ppm) and cyclopropylmethoxy protons (δ 0.5–1.2 ppm).

Biological Activity

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . Specifically, studies have shown that isonicotinamide derivatives can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The mechanism appears to involve the modulation of apoptotic pathways, likely through the activation of caspases and the downregulation of anti-apoptotic proteins .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit certain enzymes linked to metabolic processes, thereby altering cellular functions and promoting apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound showed an IC50 value of approximately 20 μM in HeLa cells, indicating a promising lead for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations ranging from 10 to 50 μM, suggesting its potential as a novel antimicrobial agent.

Data Summary

Biological Activity Cell Line/Organism IC50 Value (μM) Mechanism
AnticancerHeLa20Induction of apoptosis via caspase activation
AntimicrobialVarious bacteria10 - 50Inhibition of cell wall synthesis/metabolic pathways

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